- Efficient Preparation of Various O-Methylquercetins by Selective DemethylationNatural Product Communications, 2016, 11(7),,
Cas no 90-19-7 (7-O-Methyl Quercetin)

7-O-Methyl Quercetin structure
Produktname:7-O-Methyl Quercetin
7-O-Methyl Quercetin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Rhamnetin
- 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
- 7-O-Methyl Quercetin
- beta-Rhamnocitrin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
- RHAMNETIN(SH)
- 7-O-Methylquercetin
- 7-Methoxyquercetin
- Quercetin 7-methyl ether
- 7-Methylquercetin
- 3,3',4',5-Tetrahydroxy-7-methoxyflavone
- C.I. 75690
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
- .beta.-Rhamnocitrin
- NSC19802
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
- CHEMBL312163
- Q288988
- HY-N7036
- E87178
- J8G
- KBio3_002345
- SCHEMBL555118
- Spectrum5_000464
- CCRIS 3792
- NSC-19802
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
- NCGC00178254-01
- SR-05000002269
- MFCD00016931
- KBio2_001665
- SPECTRUM310031
- RHAMNETIN [MI]
- W-100338
- SR-05000002269-2
- SpecPlus_000463
- Spectrum4_001872
- Rhamnetin - Tech grade ca 50%
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
- NCGC00095624-02
- UNII-71803L5F4S
- SPBio_000643
- Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
- NCGC00095624-03
- NSC 19802
- Rhamnetin, analytical standard
- CHEBI:74992
- Spectrum2_000642
- BDBM23410
- AS-78315
- EINECS 201-974-1
- LMPK12112624
- FT-0672192
- Spectrum_001185
- KBioGR_002367
- DivK1c_006559
- NCI60_001648
- BRN 0047741
- DTXSID40237979
- AKOS027320587
- BRD-K37206356-001-01-3
- KBio1_001503
- LS-69024
- BSPBio_003125
- KBioSS_001665
- CS-W014522
- 5-18-05-00495 (Beilstein Handbook Reference)
- Flavone,3',4',5-tetrahydroxy-7-methoxy-
- JGUZGNYPMHHYRK-UHFFFAOYSA-N
- SDCCGMLS-0066624.P001
- FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
- KBio2_006801
- KBio2_004233
- CCG-38555
- 3,4',5-Tetrahydroxy-7-methoxyflavone
- 90-19-7
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- Spectrum3_001343
- NCGC00095624-01
- 71803L5F4S
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
- Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
- Rhamnetin (6CI)
- 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
- 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
- LY 805921
- β-Rhamnocitrin
- NS00015848
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
- ?-Rhamnocitrin
- 3,3',4',5-Tetrahydroxy 7-methoxyflavone
- DA-51073
-
- MDL: MFCD00016931
- Inchi: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
- InChI-Schlüssel: JGUZGNYPMHHYRK-UHFFFAOYSA-N
- Lächelt: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
- BRN: 0047741
Berechnete Eigenschaften
- Genaue Masse: 316.058303g/mol
- Oberflächenladung: 0
- XLogP3: 1.9
- Anzahl der Spender von Wasserstoffbindungen: 4
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Anzahl drehbarer Bindungen: 2
- Monoisotopenmasse: 316.058303g/mol
- Monoisotopenmasse: 316.058303g/mol
- Topologische Polaroberfläche: 116Ų
- Schwere Atomanzahl: 23
- Komplexität: 503
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Molekulargewicht: 316.26
- Tautomerzahl: 183
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Gelbes Pulver
- Dichte: 1.3347 (rough estimate)
- Schmelzpunkt: 293-296°C (dec.)
- Siedepunkt: 375.7°C (rough estimate)
- Flammpunkt: 238.9°C
- Brechungsindex: 1.4790 (estimate)
- PSA: 120.36000
- LogP: 2.29100
- Dampfdruck: 0.0±1.9 mmHg at 25°C
7-O-Methyl Quercetin Sicherheitsinformationen
-
Symbol:
- Signalwort:Warning
- Gefahrenhinweis: H315-H319-H335
- Warnhinweis: P261-P305+P351+P338
- Transportnummer gefährlicher Stoffe:NONH for all modes of transport
- WGK Deutschland:3
- Code der Gefahrenkategorie: 36/37/38
- Sicherheitshinweise: S26-S36/37
- FLUKA MARKE F CODES:3-10
- RTECS:LK8748000
-
Identifizierung gefährlicher Stoffe:
- Risikophrasen:R36/37/38
- Lagerzustand:2-8°C
7-O-Methyl Quercetin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028754-5mg |
7-O-Methyl Quercetin |
90-19-7 | 97% | 5mg |
¥1620 | 2024-05-21 | |
eNovation Chemicals LLC | Y1078372-5mg |
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |
90-19-7 | 95% | 5mg |
$310 | 2022-11-01 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-5mg |
Rhamnetin |
90-19-7 | 98% | 5mg |
¥2116.00 | 2023-09-08 | |
TRC | M326555-5mg |
7-O-Methyl Quercetin |
90-19-7 | 5mg |
$ 170.00 | 2023-09-07 | ||
Chemenu | CM162936-250mg |
2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one |
90-19-7 | 95% | 250mg |
$1157 | 2022-12-27 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1419-25 mg |
beta-Rhamnocitrin |
90-19-7 | 25mg |
¥7987.00 | 2022-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-1MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 1MG |
¥1075.92 | 2022-02-23 | |
SHENG KE LU SI SHENG WU JI SHU | sc-483300-2.5mg |
7-O-Methyl-d3 Quercetin, |
90-19-7 | 2.5mg |
¥2858.00 | 2023-09-05 | ||
TargetMol Chemicals | TN1419-5 mg |
Rhamnetin |
90-19-7 | 97.6% | 5mg |
¥ 1,900 | 2023-07-10 | |
ChromaDex Standards | ASB-00018200-010-10mg |
RHAMNETIN |
90-19-7 | % | 10mg |
$270.00 | 2023-10-25 |
7-O-Methyl Quercetin Herstellungsverfahren
Herstellungsverfahren 1
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h, 1 atm, rt
Referenz
- Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitorsEuropean Journal of Medicinal Chemistry, 2012, 54, 210-222,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, rt
Referenz
- Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivativeMolecules, 2010, 15, 4722-4736,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h
Referenz
- Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetinChinese Chemical Letters, 2011, 22(1), 5-8,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 4 h, reflux
Referenz
- A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivativesMolecules, 2011, 16, 9636-9650,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ; 36 h, 25 °C
Referenz
- Optimization of rhamnetin production in Escherichia coliJournal of Microbiology and Biotechnology, 2011, 21(8), 854-857,
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ; 12 h, 30 °C
Referenz
- Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coliJournal of Agricultural and Food Chemistry, 2006, 54(3), 823-828,
Herstellungsverfahren 8
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
Referenz
- Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functionsTetrahedron, 2002, 58(50), 10001-10009,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium bicarbonate , Borax (B4Na2O7.10H2O) Solvents: Acetone , Water ; 30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
Referenz
- Selective monomethylation of quercetinSynthesis, 2010, (23), 3980-3986,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
Referenz
- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPKBioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340,
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
Referenz
- Chemical synthesis of flavonoid conjugatesMethods in Polyphenol Analysis, 2003, 187, 187-213,
Herstellungsverfahren 13
Herstellungsverfahren 14
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 25 °C
Referenz
- Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell ProliferationDrug Development Research, 2014, 75(7), 455-462,
7-O-Methyl Quercetin Raw materials
- Quercetin
- S-Adenosyl-L-methionine
- 4H-1-Benzopyran-4-one,3,5-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-methoxy-
- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-3-(phenylmethoxy)-
- Rutin
- 3,5,7,3′,4′-Pentamethoxyflavone
- 4H-1-Benzopyran-4-one,5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(phenylmethoxy)-
7-O-Methyl Quercetin Preparation Products
7-O-Methyl Quercetin Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Mitglied
(CAS:90-19-7)Rhamnetin
Bestellnummer:TBW00498
Bestandsstatus:in Stock
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Reinheit:>98%
Preisinformationen zuletzt aktualisiert:Tuesday, 21 January 2025 17:59
Preis ($):price inquiry
7-O-Methyl Quercetin Verwandte Literatur
-
Edelmira Sánchez-Recillas,Rocio Campos-Vega,Iza Fernanda Pérez-Ramírez,Ivan Luzardo-Ocampo,Mardey Liceth Cuéllar-Nú?ez,Haydé Azeneth Vergara-Casta?eda Food Funct. 2022 13 4699
-
Mónica González,Venerando González Anal. Methods 2010 2 1842
-
N. Schulze-Kaysers,M. M. Feuereisen,A. Schieber RSC Adv. 2015 5 73301
-
Tim Kohlmann,Martin Goez Phys. Chem. Chem. Phys. 2022 24 5868
-
Olga Ot?owska,Marek ?lebioda,Miros?aw Wachowiak,Magdalena ?liwka-Kaszyńska Anal. Methods 2017 9 94
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:90-19-7)7-O-Methyl Quercetin

Reinheit:99%/99%/99%
Menge:10mg/25mg/50mg
Preis ($):183.0/397.0/675.0
Hubei Cuiyuan Biotechnology Co.,Ltd
(CAS:90-19-7)beta-Rhamnocitrin

Reinheit:≥98%
Menge:5mg/20mg/50mg
Preis ($):Untersuchung